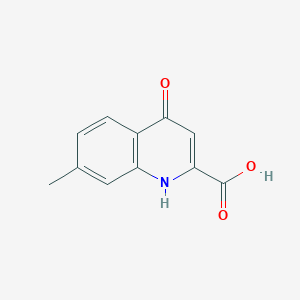

4-Hydroxy-7-methylquinoline-2-carboxylic acid

Descripción general

Descripción

4-Hydroxy-7-methylquinoline-2-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C11H9NO3 It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methylquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of enaminones as starting materials, which undergo cyclization in the presence of acidic or basic catalysts . The reaction conditions often involve heating the reactants in solvents like ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the Gould-Jacobs reaction, which is a well-known method for synthesizing quinoline derivatives . This method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-7-methylquinoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Aplicaciones Científicas De Investigación

4-Hydroxy-7-methylquinoline-2-carboxylic acid has shown promise in biological research:

- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity. For instance, certain derivatives have been found to selectively target resistant cancer cells while sparing normal fibroblasts, showcasing their potential as anticancer agents .

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which can lead to therapeutic applications in treating diseases caused by enzyme dysfunctions.

Pharmaceutical Development

The compound serves as a lead structure for the development of new pharmaceuticals:

- Anticancer Agents : Research has demonstrated that modifications to the quinoline structure can enhance cytotoxicity against cancer cell lines. For example, benzylidene derivatives of 4-hydroxyquinolines have been correlated with selective toxicity towards certain cancer cells compared to standard treatments like doxorubicin .

- Neuroprotective Agents : Kynurenic acid, a metabolite related to 4-hydroxyquinoline compounds, has been identified as a potential neuroprotective agent, further expanding the therapeutic scope of these compounds .

Dyes and Pigments

The chemical structure of this compound allows it to be utilized in the production of dyes and pigments:

- Colorants : Derivatives of this compound are employed in various industrial applications due to their vibrant colors and stability under different conditions .

Fine Chemicals Production

The compound is also used in synthesizing fine chemicals due to its versatility as a building block for more complex heterocyclic compounds:

- Synthetic Intermediates : Its ability to participate in various chemical reactions makes it valuable for creating intermediates used in pharmaceuticals and agrochemicals.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-7-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and leading to bacterial cell death . In cancer research, its derivatives are studied for their ability to interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparación Con Compuestos Similares

- 4-Hydroxy-2-methylquinoline-7-carboxylic acid

- 2-Hydroxyquinoline-4-carboxylic acid

- 4-Hydroxyquinoline-2-carboxylic acid

Comparison: 4-Hydroxy-7-methylquinoline-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the quinoline ring. This combination of functional groups enhances its reactivity and allows for the formation of a wide range of derivatives . Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Actividad Biológica

4-Hydroxy-7-methylquinoline-2-carboxylic acid (also known as 4-HMQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline core structure, which is known for its ability to interact with various biological targets. The molecular formula is , and it possesses both hydroxyl and carboxylic acid functional groups, enhancing its solubility and reactivity.

Biological Activities

The biological activities of 4-HMQCA have been investigated across several studies, revealing its potential in various therapeutic applications:

- Antiviral Activity : Research indicates that derivatives of quinoline compounds, including 4-HMQCA, exhibit potent inhibitory effects against Hepatitis B Virus (HBV) replication. In vitro studies demonstrated that these compounds can significantly reduce viral load at concentrations as low as 10 µM .

- Anticancer Properties : Several studies have highlighted the cytotoxic effects of 4-HMQCA on various cancer cell lines. For instance, derivatives showed selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells compared to normal fibroblasts, indicating potential for targeted cancer therapy .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. In vitro assays using the DPPH method revealed moderate antioxidant activity, with IC50 values ranging from 0.8 to 2.49 mg/mL, suggesting its potential role in mitigating oxidative stress .

The mechanism of action for 4-HMQCA involves multiple pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in viral replication and cancer cell proliferation. This inhibition can disrupt critical biological processes, leading to reduced cell viability.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the cytotoxicity observed in cancer cells may be linked to the generation of ROS, which can induce cellular stress and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Antiviral | Inhibition of HBV replication at 10 µM | |

| Anticancer | Selective toxicity against resistant cells | |

| Antioxidant | Moderate activity with IC50 values of 0.8-2.49 mg/mL |

Case Study: Antiviral Efficacy

In a study focused on the antiviral properties of quinoline derivatives, 4-HMQCA was found to significantly inhibit HBV replication through molecular docking simulations and experimental validation. The study concluded that structural modifications could enhance its efficacy against viral infections .

Case Study: Cancer Cell Cytotoxicity

A comparative analysis involving various derivatives of 4-HMQCA demonstrated that certain modifications led to enhanced cytotoxicity against cancer cell lines such as MCF-7 and KB-V1. The compounds exhibited IC50 values in the range of nanomolar concentrations, indicating strong anti-proliferative effects .

Propiedades

IUPAC Name |

7-methyl-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKHRCOPMVPBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621556 | |

| Record name | 7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36303-30-7 | |

| Record name | 7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.